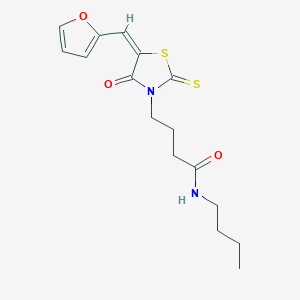

(E)-N-丁基-4-(5-(呋喃-2-亚甲基)-4-氧代-2-硫代噻唑烷-3-基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(E)-N-butyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a thiazolidine ring, which is a heterocyclic compound with a five-membered ring containing three carbons, one nitrogen, and one sulfur .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and thiazolidine rings, as well as the amide group, would significantly influence its structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan and thiazolidine rings and the amide group. Furan rings can participate in a variety of reactions, including electrophilic substitution and oxidation . Thiazolidine rings can also undergo a range of reactions, including ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of aromatic rings would affect properties such as its solubility, melting point, boiling point, and reactivity .科学研究应用

Pharmacology: Antibacterial and Antiparasitic Applications

Furan derivatives, such as the compound , have shown promise in the treatment of bacterial and parasitic infections. The structural features of furan compounds enable them to interact with biological systems effectively, leading to potential applications in developing new antibiotics and antiparasitic drugs .

Organic Synthesis: Biomass Conversion

The compound’s furan moiety is derived from biomass, indicating its role in sustainable chemistry. It can be synthesized through catalytic processes that convert biomass into valuable chemical precursors, demonstrating the integration of green chemistry principles in organic synthesis .

Catalysis: Synthesis of Chiral Furan Compounds

Chiral furan compounds have significant applications in creating pharmaceuticals and agrochemicals. The compound’s synthesis involves catalytic methods that can produce chiral centers, which are crucial for the biological activity of many drugs .

Material Science: Polymer Precursors

Furan derivatives serve as precursors for various polymers. The compound’s structure allows it to be polymerized or copolymerized to create materials with desirable properties for industrial applications .

Biofuel Production: Intermediate Compounds

The furan ring in the compound is a key intermediate in biofuel production. Its transformation into fuels is a critical step in the utilization of biomass as a renewable energy source .

Biotechnology: Enzymatic Transformations

Biotechnological applications include the enzymatic transformation of furan compounds to produce bio-based chemicals. These transformations are essential for creating sustainable processes in the chemical industry .

Medicinal Chemistry: Drug Design

The compound’s unique structure makes it a candidate for drug design and discovery. Its furan and thiazolidine moieties can be modified to enhance drug properties such as selectivity and potency .

Environmental Chemistry: Biodegradable Materials

Due to its biomass origin, the compound could be used to develop biodegradable materials. This application aligns with the global efforts to reduce plastic pollution and promote environmental sustainability .

作用机制

未来方向

属性

IUPAC Name |

N-butyl-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S2/c1-2-3-8-17-14(19)7-4-9-18-15(20)13(23-16(18)22)11-12-6-5-10-21-12/h5-6,10-11H,2-4,7-9H2,1H3,(H,17,19)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUKEWOHRINGCS-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCCN1C(=O)C(=CC2=CC=CO2)SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)CCCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-butyl-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2863538.png)

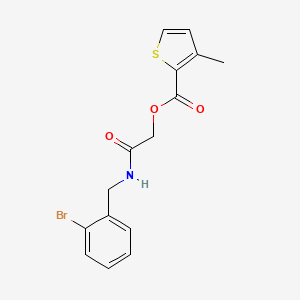

![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate](/img/structure/B2863543.png)

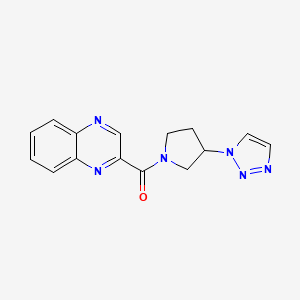

![(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2863548.png)

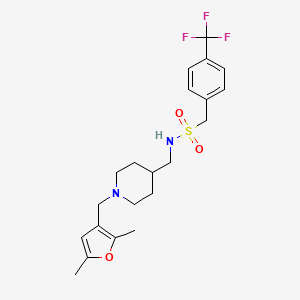

![5-[1-(4-Isopropylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2863550.png)

![2-Methyl-3-(1-phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one](/img/structure/B2863555.png)

![(Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2863558.png)